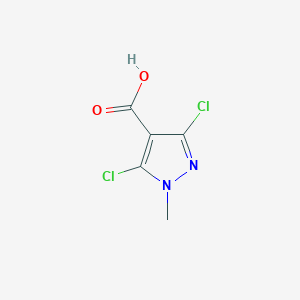

3,5-二氯-1-甲基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C5H4Cl2N2O2 . It is a key intermediate for preparing sulfonylurea herbicides .

Synthesis Analysis

The synthesis of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” starts from trichloroacetonitrile and methyl cyanoacetate. The first step produces 2-cyano-3-amino-4,4,4-trichloro-2-methyl crotonate. Then, cyclization is realized by the reaction of hydrazine hydrate, producing ethyl 3,5-diamino-1H-pyrazole-4-carboxylate. After diazotization by HNO2/CuCl and methylation using methyl sulfate, the target compound is obtained. The yields of the above steps are in the range of 85-90% .

Molecular Structure Analysis

The molecular structure of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” is confirmed by IR, MS, and H NMR . Pyrazoles are a class of five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” include cyclization, diazotization, and methylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid” include its molecular formula (C5H4Cl2N2O2) and its role as a key intermediate in the synthesis of certain herbicides .

科学研究应用

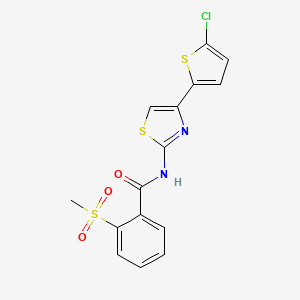

铃木-宫浦偶联反应

该化合物可用于铃木-宫浦偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 . 该反应以其温和的反应条件和对官能团的耐受性而闻名,并使用了一种相对稳定、易于制备且通常对环境无害的有机硼试剂 .

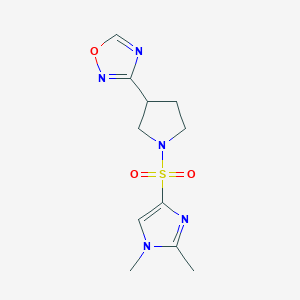

咪唑类化合物的合成

咪唑是一种五元杂环结构,含有三个碳原子、两个氮原子、四个氢原子和两个双键 . 1,3-二唑的衍生物表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 . 该化合物可用于合成这些含咪唑的化合物 .

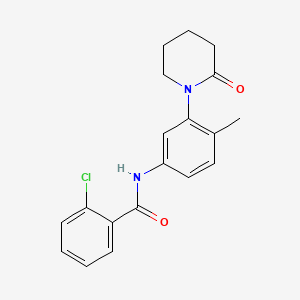

领先药物中的核心部分

吡唑环是该化合物的一部分,是各种领先药物的核心部分,例如塞来昔布、伟哥和利莫那班 . 这些药物用于治疗炎症、糖尿病、癌症、细菌和镇痛疾病 .

杀菌剂的开发

该化合物已在商业上用作七种杀菌剂的中间体,这些杀菌剂通过抑制琥珀酸脱氢酶 (SDHI) 起作用 . 它包含一个吡唑环,并在特定位置连接了二氟甲基、甲基和羧酸基团 .

商业杀菌剂的合成

该化合物中的一部分 3-(二氟甲基)-1-甲基-1H-吡唑-4-酰基近年来成为最突出的酰基部分 . 一些具有该基团的优良商业杀菌剂得到了成功开发,例如异嘧菌酯、噻菌灵、嘧菌酯、氟唑菌酰胺和苯菌灵 .

新药的开发

安全和危害

作用机制

Target of Action

Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .

Biochemical Pathways

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid metabolism .

Pharmacokinetics

The compound’s predicted boiling point is 3254±370 °C, and its predicted density is 173±01 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could protect cells from oxidative stress induced by d-serine .

生化分析

Cellular Effects

Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This suggests that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid could potentially influence cell function by impacting cellular metabolism.

Molecular Mechanism

Related pyrazole compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid could potentially exert its effects through similar mechanisms .

Temporal Effects in Laboratory Settings

Related pyrazole compounds have been shown to exhibit solid-state proton transfer (SSPT), which could potentially influence the stability and degradation of 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid over time .

Metabolic Pathways

Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid could potentially interact with this enzyme .

属性

IUPAC Name |

3,5-dichloro-1-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDIWOSRSLNHLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134589-53-0 |

Source

|

| Record name | 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-Ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2378840.png)

![4-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B2378842.png)

![1-((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2378847.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2378848.png)

![isopropyl 2-(2-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2378849.png)

![N-[(3-chloropyrazin-2-yl)methyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2378856.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2378859.png)

![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)